molecular formula C4H6N2S B2859080 4-(Methylthio)-1H-pyrazole CAS No. 1393128-21-6

4-(Methylthio)-1H-pyrazole

Cat. No.: B2859080
CAS No.: 1393128-21-6
M. Wt: 114.17
InChI Key: VQRKUUUHFSFKAB-UHFFFAOYSA-N
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Description

4-(Methylthio)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a methylthio group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-1H-pyrazole typically involves the reaction of 4-chloropyrazole with methanethiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the methylthio group. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various electrophiles or nucleophiles, depending on the desired substitution

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-methylthio pyrazole

    Substitution: Various substituted pyrazoles

Scientific Research Applications

4-(Methylthio)-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methylthio group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)benzaldehyde
  • 4-(Methylthio)phenylacetic acid
  • 4-(Methylthio)phenylhydrazine

Uniqueness

4-(Methylthio)-1H-pyrazole is unique due to the presence of both a pyrazole ring and a methylthio group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, this compound may exhibit enhanced reactivity and selectivity in certain reactions, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

4-methylsulfanyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRKUUUHFSFKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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